Methyl 4-[3-(1-adamantylmethylamino)-2-hydroxypropoxy]-3-methoxybenzoate
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Overview
Description
Methyl 4-[3-(1-adamantylmethylamino)-2-hydroxypropoxy]-3-methoxybenzoate, also known as A-71623, is a synthetic compound that belongs to the family of beta-adrenergic agonists. It has been extensively studied for its potential therapeutic applications in various medical fields, including cardiology, respiratory medicine, and neurology.
Mechanism of Action
Methyl 4-[3-(1-adamantylmethylamino)-2-hydroxypropoxy]-3-methoxybenzoate acts as a beta-adrenergic agonist, specifically targeting the beta-2 adrenergic receptor. It stimulates the production of cyclic AMP, which in turn activates protein kinase A, leading to the relaxation of smooth muscle and bronchodilation. It also increases the contractility of the heart by increasing the influx of calcium ions into cardiac muscle cells.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. It increases cardiac output and reduces myocardial oxygen consumption, leading to improved cardiac function. It also has bronchodilatory effects, leading to improved respiratory function. In addition, it has neuroprotective effects, protecting neurons from oxidative stress and apoptosis.
Advantages and Limitations for Lab Experiments
Methyl 4-[3-(1-adamantylmethylamino)-2-hydroxypropoxy]-3-methoxybenzoate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. It also has well-established pharmacological properties, making it a reliable tool for studying beta-adrenergic receptors. However, it also has some limitations. It is a synthetic compound that may not accurately represent the physiological effects of endogenous beta-adrenergic agonists. Additionally, it may have off-target effects that could confound experimental results.
Future Directions
There are several future directions for research on Methyl 4-[3-(1-adamantylmethylamino)-2-hydroxypropoxy]-3-methoxybenzoate. One direction is to further explore its potential therapeutic applications in cardiology, respiratory medicine, and neurology. Another direction is to investigate its off-target effects and potential side effects. Additionally, future research could focus on developing more potent and selective beta-adrenergic agonists based on the structure of this compound.
Synthesis Methods
The synthesis of Methyl 4-[3-(1-adamantylmethylamino)-2-hydroxypropoxy]-3-methoxybenzoate involves several steps, including the condensation of 4-hydroxy-3-methoxybenzoic acid with 2-(1-adamantylmethylamino) ethanol, followed by esterification with methyl iodide. The final product is obtained through a purification process involving recrystallization and chromatography.
Scientific Research Applications
Methyl 4-[3-(1-adamantylmethylamino)-2-hydroxypropoxy]-3-methoxybenzoate has been extensively studied for its potential therapeutic applications in various medical fields. In cardiology, it has been shown to improve cardiac output and reduce myocardial oxygen consumption, making it a potential treatment for heart failure. In respiratory medicine, it has been shown to have bronchodilatory effects, making it a potential treatment for asthma and chronic obstructive pulmonary disease. In neurology, it has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's.
Properties
IUPAC Name |
methyl 4-[3-(1-adamantylmethylamino)-2-hydroxypropoxy]-3-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO5/c1-27-21-8-18(22(26)28-2)3-4-20(21)29-13-19(25)12-24-14-23-9-15-5-16(10-23)7-17(6-15)11-23/h3-4,8,15-17,19,24-25H,5-7,9-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUOZBZJRTZWBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)OCC(CNCC23CC4CC(C2)CC(C4)C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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